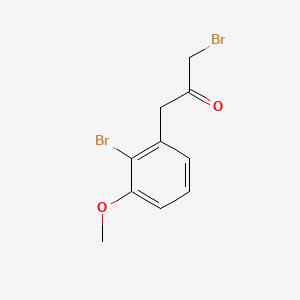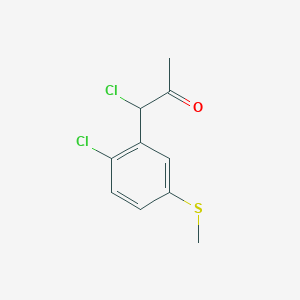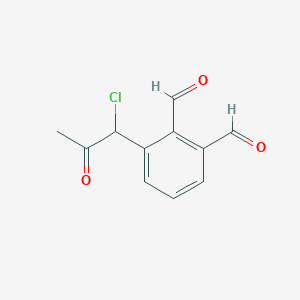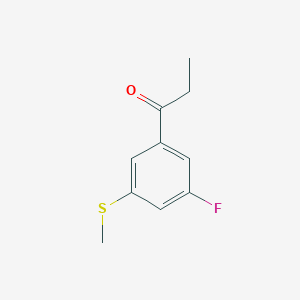
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-bromo-2-fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid or hydrochloric acid.
Another synthetic route involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3-bromo-2-fluorobenzyl group onto the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and improve the yield.
化学反応の分析
Types of Reactions
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the benzyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-((3-chloro-2-fluorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-2-chlorobenzyl)oxy)phenyl)acetate
- Methyl 2-(2-((3-bromo-2-methylbenzyl)oxy)phenyl)acetate
Uniqueness
Methyl 2-(2-((3-bromo-2-fluorobenzyl)oxy)phenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination can enhance its chemical reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C16H14BrFO3 |
|---|---|
分子量 |
353.18 g/mol |
IUPAC名 |
methyl 2-[2-[(3-bromo-2-fluorophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H14BrFO3/c1-20-15(19)9-11-5-2-3-8-14(11)21-10-12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3 |
InChIキー |
HNJWNQOEBSIEIX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)




